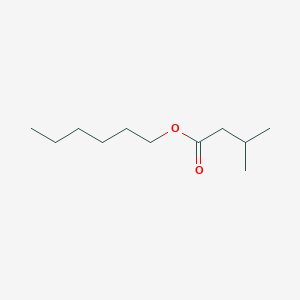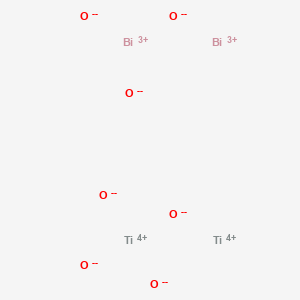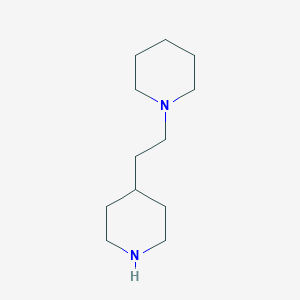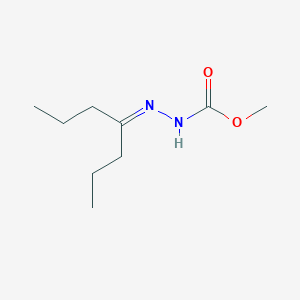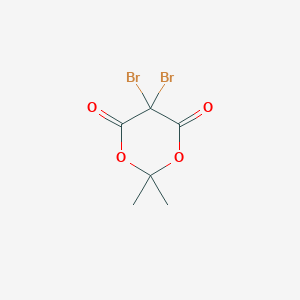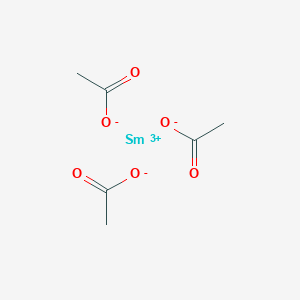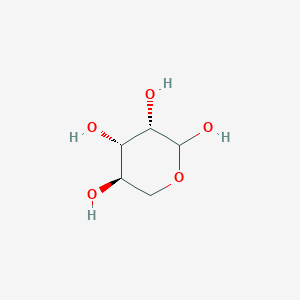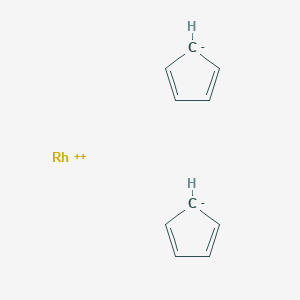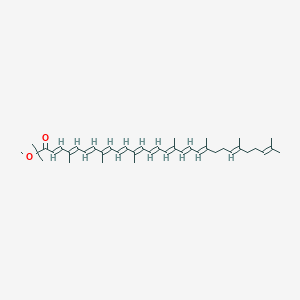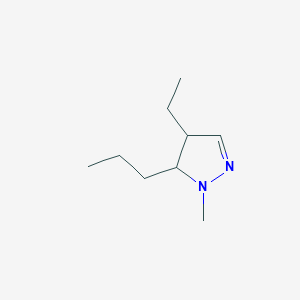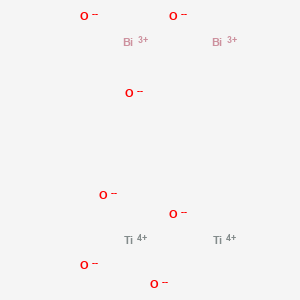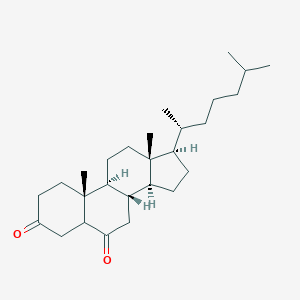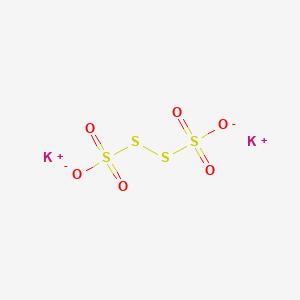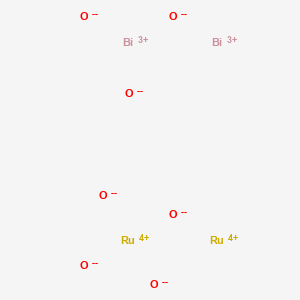
Dibismuth diruthenium heptaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibismuth diruthenium heptaoxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a complex oxide that contains bismuth, ruthenium, and oxygen. This compound is known for its unique properties, including its high stability, conductivity, and catalytic activity. In
Scientific Research Applications
Dibismuth diruthenium heptaoxide has several potential applications in scientific research. One of the most promising areas is in catalysis, where it has shown excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. It is also being investigated for its potential use in fuel cells, where it could be used as a catalyst for the oxygen reduction reaction. Other areas of research include its use in sensors, electronic devices, and biomedical applications.
Mechanism Of Action
The mechanism of action of dibismuth diruthenium heptaoxide is not fully understood. However, it is believed that its catalytic activity is due to the presence of bismuth and ruthenium ions, which act as active sites for the reaction. The oxygen vacancies in the compound also play a role in its catalytic activity.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of dibismuth diruthenium heptaoxide. However, studies have shown that it is non-toxic and biocompatible, making it a promising candidate for biomedical applications. It has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the main advantages of dibismuth diruthenium heptaoxide is its high stability, which makes it an ideal candidate for use in various experiments. It is also relatively easy to synthesize using various methods. However, one of the limitations is its high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for research on dibismuth diruthenium heptaoxide. One area of interest is its potential use in energy storage devices, such as batteries and supercapacitors. It is also being investigated for its potential use in water splitting reactions, which could be used to generate hydrogen fuel. Additionally, there is ongoing research on its use in biomedical applications, such as drug delivery systems and cancer therapy.
In conclusion, dibismuth diruthenium heptaoxide is a complex oxide that has shown great potential in various scientific research applications. Its unique properties, including its high stability, conductivity, and catalytic activity, make it an ideal candidate for use in various fields, including catalysis, energy storage, and biomedical applications. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Synthesis Methods
The synthesis of dibismuth diruthenium heptaoxide is a complex process that involves several steps. One of the most commonly used methods is the sol-gel method, which involves the hydrolysis of metal alkoxides in a solution. This method allows for the precise control of the size, shape, and composition of the resulting nanoparticles. Other methods include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
properties
CAS RN |
12506-18-2 |
|---|---|
Product Name |
Dibismuth diruthenium heptaoxide |
Molecular Formula |
Bi2O7Ru2 |
Molecular Weight |
732.1 g/mol |
IUPAC Name |
dibismuth;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/2Bi.7O.2Ru/q2*+3;7*-2;2*+4 |
InChI Key |
FKMAKJMCRYHKTL-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Other CAS RN |
12506-18-2 |
synonyms |
dibismuth diruthenium heptaoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



